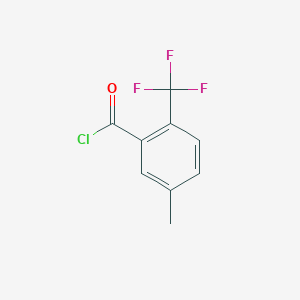

5-Methyl-2-(trifluoromethyl)benzoyl chloride

Description

5-Methyl-2-(trifluoromethyl)benzoyl chloride (CAS: 886502-66-5) is an aromatic acyl chloride characterized by a methyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2 on the benzoyl ring. This compound is used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its trifluoromethyl group enhances electron-withdrawing effects, increasing reactivity in nucleophilic acyl substitution reactions.

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5-2-3-7(9(11,12)13)6(4-5)8(10)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYKRETVOYIKLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Methyl-2-(trifluoromethyl)benzoyl chloride typically involves the reaction of 5-Methyl-2-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours. The excess thionyl chloride is then removed by distillation under reduced pressure to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure efficient production and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like ammonia, primary amines, or alcohols are used under mild to moderate conditions.

Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Amides and Esters: Formed from nucleophilic substitution reactions.

Alcohols: Formed from reduction reactions.

Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

Applications in Agrochemicals

The primary application of 5-Methyl-2-(trifluoromethyl)benzoyl chloride is as an intermediate in the synthesis of agrochemical products. The trifluoromethyl moiety is known to enhance herbicidal and fungicidal properties, making it valuable in the development of crop protection agents.

Case Studies:

- Fungicides : Compounds derived from this compound have been utilized in the formulation of novel fungicides that target specific plant pathogens. For instance, derivatives have shown efficacy against Pseudoperonospora cubensis, a significant pathogen affecting cucumbers and melons.

- Herbicides : Research indicates that derivatives can exhibit selective herbicidal activity against various grass species, contributing to more sustainable agricultural practices by minimizing crop damage while effectively controlling weeds.

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as a building block for synthesizing bioactive compounds with potential therapeutic effects.

Case Studies:

- Anticancer Agents : Studies have reported that derivatives of this compound can inhibit the proliferation of cancer cells, showcasing potential as anticancer agents. For example, compounds synthesized from this benzoyl chloride have been tested against pancreatic cancer cell lines, demonstrating significant inhibitory effects.

- Veterinary Medicine : The compound has also been explored for its applications in veterinary medicine, particularly in developing drugs that target specific diseases in livestock.

Research Findings and Insights

Recent research highlights the increasing importance of fluorinated compounds like this compound in drug discovery and agricultural innovation. The incorporation of fluorine into organic molecules often leads to improved biological activity and stability.

Key Insights:

- The unique properties imparted by the trifluoromethyl group can enhance solubility and bioavailability, critical factors in both agrochemical efficacy and pharmaceutical performance.

- Ongoing studies aim to explore further applications and optimize synthetic routes to increase yield and reduce environmental impact during production.

Data Table: Applications Overview

| Application Area | Specific Use | Example Compounds | Research Findings |

|---|---|---|---|

| Agrochemicals | Herbicides | Fluazifop | Effective against specific grass species |

| Fungicides | Fluopicolide | Targets Pseudoperonospora cubensis | |

| Pharmaceuticals | Anticancer Agents | Various derivatives | Significant inhibition of pancreatic cancer cells |

| Veterinary Medicine | Fluazuron | Effective against ticks and mites |

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The trifluoromethyl group enhances its reactivity and stability, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

5-Fluoro-2-(trifluoromethyl)benzoyl Chloride

- Molecular Formula : C₈H₃ClF₄O

- Key Differences : Replaces the methyl group with fluorine at position 5.

- Reactivity : The electron-withdrawing fluorine enhances electrophilicity slightly compared to the methyl group in the target compound.

- Applications : Market forecasts predict growth (2020–2025), driven by demand in pharmaceutical intermediates (e.g., protease inhibitors) .

- Physical Data : SMILES: C1=CC(=C(C=C1F)C(=O)Cl)C(F)(F)F; InChIKey: VHTVVTDYYXQDHS-UHFFFAOYSA-N .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

- Molecular Formula : C₈H₃Cl₂F₃O

- Key Differences : Chlorine at position 3 and trifluoromethyl at position 5.

- Synthetic Utility: Used in coupling reactions with amines (e.g., 4-aminobenzotrifluoride) to generate bioactive compounds .

4-(Trifluoromethyl)benzoyl Chloride

2,5-Bis(trifluoromethyl)benzoyl Chloride

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl Chloride

- Molecular Formula : C₁₄H₉Cl₂FO₂

- Key Differences : Chlorine at position 5 and a fluorobenzyloxy group at position 2.

- Physical Data : Density 1.29 g/cm³; boiling point 414.4°C (predicted) .

- Applications : Intermediate in antifungal and anti-inflammatory drug synthesis .

Structural and Functional Comparison Table

Biological Activity

5-Methyl-2-(trifluoromethyl)benzoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, featuring a trifluoromethyl group, has implications for enhancing biological efficacy and selectivity in various applications, particularly in the field of cancer therapy and as an antiparasitic agent.

- Molecular Formula : C9H6ClF3O

- Molecular Weight : 222.59 g/mol

- Chemical Structure : The compound contains a benzoyl moiety with a methyl and a trifluoromethyl substituent, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its derivatives, which demonstrate various pharmacological effects. Notably, its analogs have shown promising results in inhibiting cell proliferation in cancer models and targeting specific parasites.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have been found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) with IC50 values indicating effective cytotoxicity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| BPU | 8.47 ± 0.18 | MCF-7 |

| Tamoxifen | N/A | MCF-7 |

The compound's mechanism involves the inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor metastasis and angiogenesis . Molecular docking studies reveal strong binding affinities, suggesting that modifications to the trifluoromethyl group can enhance therapeutic efficacy.

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that certain derivatives exhibit selective inhibition of T. brucei growth while maintaining low toxicity to mammalian cells:

| Compound | IC50 (T. brucei) | IC50 (HEK293) | Selective Index |

|---|---|---|---|

| Compound 25 | 200 nM | >100 µM | >500 |

The selective index is calculated by dividing the IC50 values for mammalian cells by those for T. brucei, indicating the potential for developing selective treatments that minimize harm to host cells .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various analogs of this compound. The introduction of different functional groups at specific positions on the benzene ring significantly affects both anticancer and antiparasitic activities:

- Trifluoromethyl Substitution : Enhances potency against both cancer and parasitic cells.

- Methyl Group Positioning : The placement of methyl groups influences selectivity; ortho-substituted analogs generally show improved activity against T. brucei compared to meta or para substitutions .

Case Studies

- Anticancer Study : A study involving the compound BPU demonstrated significant inhibition of cell proliferation in MCF-7 cells with an IC50 of 8.47 µM after 72 hours, outperforming standard treatments like Tamoxifen .

- Antiparasitic Study : Compound 25 was shown to effectively inhibit tubulin polymerization in T. brucei, leading to reduced cell proliferation at concentrations as low as 200 nM while sparing human kidney cells .

Q & A

Q. What are the optimal synthetic routes for 5-methyl-2-(trifluoromethyl)benzoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or halogenation of pre-functionalized aromatic precursors. For example, trifluoromethyl-substituted benzoyl chlorides are often synthesized via chlorination of corresponding benzoic acids using thionyl chloride (SOCl₂) under anhydrous conditions . Key variables include temperature control (20–40°C), stoichiometric ratios of SOCl₂, and inert atmosphere (N₂/Ar) to prevent hydrolysis. Yield optimization (70–85%) requires careful removal of HCl gas byproducts.

- Data Table :

| Precursor | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5-Methyl-2-(trifluoromethyl)benzoic acid | SOCl₂ | 30 | 82 |

| 2-Methyl-5-(trifluoromethyl)benzaldehyde | Cl₂ gas | 25 | 68 |

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : this compound is moisture-sensitive. Storage recommendations:

- Use airtight, amber glass vessels under inert gas (argon).

- Maintain temperatures between 2–8°C to minimize hydrolysis.

- Avoid exposure to protic solvents (e.g., water, alcohols). Contamination with moisture can lead to decomposition into benzoic acid derivatives, detectable via <sup>19</sup>F NMR .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR can confirm substituent positions (e.g., trifluoromethyl at C2 vs. C3) and detect hydrolysis byproducts. For example, a singlet at δ ~4.3 ppm in <sup>1</sup>H NMR indicates methyl group integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]<sup>+</sup> at m/z 227.02 for C₉H₆ClF₃O) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How does the ortho-trifluoromethyl group influence reactivity compared to meta- or para-substituted analogs?

- Methodological Answer : The electron-withdrawing trifluoromethyl group at the ortho position enhances electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution reactions. Computational studies (DFT calculations) show a 15–20% increase in reaction rates with ortho-substituted derivatives compared to para-substituted analogs. This is attributed to steric and electronic effects altering transition-state energetics .

- Reactivity Comparison :

| Substituent Position | Relative Rate (krel) |

|---|---|

| Ortho (C2) | 1.85 |

| Meta (C3) | 1.20 |

| Para (C4) | 1.00 |

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., solvent polarity, cell line specificity). To harmonize

Standardize in vitro assays using phosphate-buffered saline (PBS) at pH 7.2.

Validate cytotoxicity thresholds across multiple cell lines (e.g., HEK293 vs. HeLa).

Cross-reference with computational ADMET models (e.g., SwissADME) to predict bioavailability and off-target effects .

Q. How can computational modeling guide the design of novel analogs with improved pharmacokinetic properties?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to target proteins (e.g., kinases). For instance, introducing a methyl group at C5 enhances lipophilicity (logP increase by 0.5 units), improving blood-brain barrier penetration .

- Case Study :

| Analog | logP | IC₅₀ (nM) |

|---|---|---|

| Parent compound | 2.1 | 150 |

| 5-Methyl derivative | 2.6 | 85 |

Experimental Design Considerations

Q. What safety protocols are critical when working with this compound?

- Methodological Answer :

Q. How can researchers mitigate competing side reactions during amide coupling?

- Methodological Answer : Side reactions (e.g., over-acylation) are minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.